molecular formula C19H15ClN2OS B2925769 (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide CAS No. 1005729-21-4

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide

Cat. No.: B2925769
CAS No.: 1005729-21-4
M. Wt: 354.85
InChI Key: OCQFMDNCEDNULI-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules known for their potential as modulators of biologically relevant receptors and enzymes. Its structure incorporates a benzothiazole core, a privileged scaffold in drug discovery, which is substituted with a chloro group and a propynyl side chain, and is further functionalized with a 2,4-dimethylbenzamide group in a (Z) configuration across the imine bond. Compounds featuring the N-(benzo[d]thiazol-2-yl)benzamide structure have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that such analogs can act as negative allosteric modulators (NAMs), exerting their effect through state-dependent inhibition that is non-competitive with the native agonist, zinc . This suggests a mechanism of action potentially involving the transmembrane or intracellular domains of the receptor protein, making this chemical class a valuable tool for probing the physiological functions and signaling properties of this poorly understood receptor . The specific structural features of this reagent, including the propynyl side chain, offer opportunities for further synthetic elaboration, such as in Click chemistry, while the chlorobenzothiazole and dimethylbenzamide groups are key pharmacophores that can influence potency, selectivity, and physicochemical properties. It is supplied strictly for research applications, including in vitro binding assays, functional characterization of ion channels, structure-activity relationship (SAR) studies, and as a synthetic intermediate for the development of novel bioactive molecules. This product is intended for chemical and biological research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c1-4-10-22-17-15(20)6-5-7-16(17)24-19(22)21-18(23)14-9-8-12(2)11-13(14)3/h1,5-9,11H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQFMDNCEDNULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18_{18}H18_{18}ClN3_{3}S. Its structural features include a thiazole ring and a dimethylbenzamide moiety, which contribute to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The thiazole moiety has been shown to exhibit cytotoxic effects through various mechanisms:

  • Inhibition of Kinases : Thiazole-containing compounds have been identified as inhibitors of key kinases involved in cancer progression.
  • Induction of Apoptosis : These compounds can induce apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP) .
  • Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. They have been tested against a range of pathogens, including bacteria and fungi:

  • Mechanism : The antimicrobial activity is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
  • Case Studies : Several studies reported that thiazole-based compounds showed promising results against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .

Antiparasitic Activity

The compound's structure suggests potential activity against parasitic infections:

  • Targeting Trypanosomatids : Similar compounds have shown efficacy against Trypanosoma brucei and Leishmania species, with reported EC50_{50} values in the nanomolar range for certain derivatives .
  • Phenotypic Screening : High-throughput screening techniques have identified thiazole derivatives as active agents against various parasitic strains, supporting their development as antiparasitic drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

Structural FeatureImpact on Activity
Chlorine SubstitutionEnhances cytotoxicity and selectivity against cancer cells
Dimethyl GroupIncreases lipophilicity, improving cell membrane penetration
Thiazole RingEssential for interaction with biological targets

Comparison with Similar Compounds

Physicochemical and Spectroscopic Data

While experimental data (e.g., melting point, solubility) for the target compound are unavailable, inferences can be drawn from analogs:

Table 3: Inferred Physicochemical Properties
Property Target Compound CAS 868377-34-8 CAS 868376-67-4
Polarity Moderate (hydrophobic benzamide) High (sulfonyl, morpholine) Moderate (dimethylamino)
Solubility Low in water, soluble in DMSO Moderate in polar solvents Moderate in DMF/DMSO
Stability Likely stable at RT Sensitive to hydrolysis (sulfonyl) Stable (methoxy, allyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.